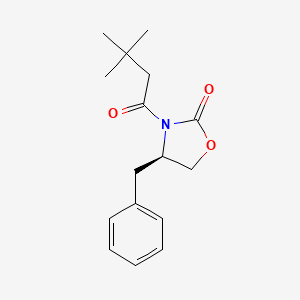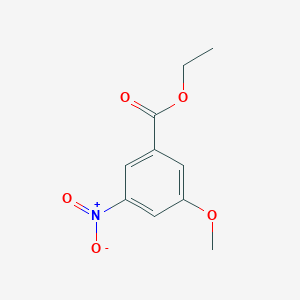
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one
Overview
Description
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one, or (R)-4-Benzyl-3-DMBO for short, is an important oxazolidinone derivative that has been studied for its potential applications in various scientific fields. This compound is a chiral compound, meaning it has two enantiomers that are mirror images of each other. In general, oxazolidinones are useful synthetic intermediates for the preparation of diverse products, and (R)-4-Benzyl-3-DMBO has been studied for its use in medicinal chemistry, biochemistry, and other related fields.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Oxazolidin-2-ones, like the compound , have been extensively studied for their crystal structures and intermolecular interactions. For instance, Nogueira et al. (2015) explored the crystal structures of oxazolidinecarbohydrazides, revealing various weak interactions including C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. This study contributes to understanding the molecular interactions and stability of such compounds (Nogueira et al., 2015).
Chiral Auxiliaries in Asymmetric Synthesis
Davies et al. (1999, 1995) have demonstrated the use of oxazolidin-2-ones as effective chiral auxiliaries in stereoselective conjugate additions and enolate alkylations. These processes are crucial in asymmetric synthesis, which is a cornerstone in the production of chiral drugs and compounds (Davies et al., 1999), (Davies et al., 1995).
Structural Analysis and Stereoelectronic Effects
Research by Bertolasi et al. (1990) on the crystal structures of oxazolidin-4-one derivatives has shown significant insights into stereoelectronic effects, contributing to the understanding of the stability of such cyclic orthoester aminals (Bertolasi et al., 1990).
Synthesis of Biologically Active Compounds
Oxazolidin-2-ones are employed in the synthesis of biologically active compounds. Marcantoni et al. (2002) and Bull et al. (2003) have shown their application in the formation of homoallylamines and chiral aldehydes, respectively, highlighting their versatility in organic synthesis (Marcantoni et al., 2002), (Bull et al., 2003).
Photophysical Properties
Kumari et al. (2016) explored the photophysical properties of a specific oxazolidin-2-one derivative, which indicates potential applications in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).
Synthetic Applications
Additional research has shown the use of oxazolidin-2-ones in various synthetic applications, such as the preparation of chiral oxazolidin-2-ones (Barta et al., 2000), and as intermediates in stereospecific reactions (Knight & Tchabanenko, 2002) (Barta et al., 2000), (Knight & Tchabanenko, 2002).
properties
IUPAC Name |
(4R)-4-benzyl-3-(3,3-dimethylbutanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)10-14(18)17-13(11-20-15(17)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLDZPTFZUXDH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)




![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)


![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)


![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)
